molecular formula C15H11F3O3 B14083491 Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14083491
M. Wt: 296.24 g/mol
InChI Key: FMQHEHRCANJIFA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate: is an organic compound that features a biphenyl structure with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the biphenyl structure is a common motif in various biologically active compounds .

Industry: In the agrochemical industry, this compound can be used to develop new pesticides and herbicides. The trifluoromethyl group is known to enhance the efficacy and environmental persistence of agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 3-Trifluoromethyl-1,2,4-triazoles

Uniqueness: Methyl 4-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to its combination of a biphenyl structure and a trifluoromethyl group. This combination imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

methyl 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8,19H,1H3

InChI Key

FMQHEHRCANJIFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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